N,N-Dimethyl-2-bromophenylethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

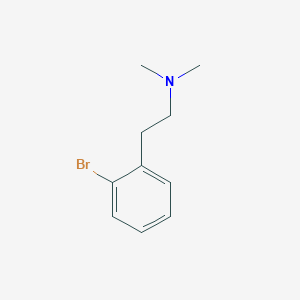

“N,N-Dimethyl-2-bromophenylethylamine” (DMBA) is a chemical compound used in scientific experiments as a reference standard for detecting doping agents such as amphetamines in dietary supplements and drugs. It has a CAS Number of 7438-76-8 and a molecular weight of 228.12900 .

Molecular Structure Analysis

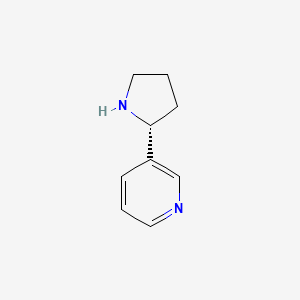

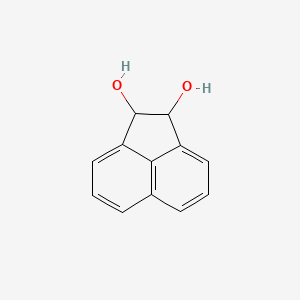

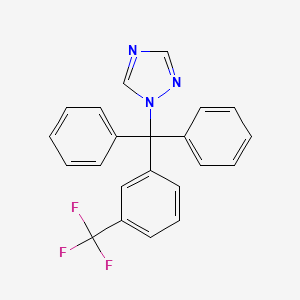

The molecular formula of “this compound” is C10H14BrN . This indicates that the compound consists of 10 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 228.12900 , but other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Chemical Synthesis and Coupling Reagents N,N-Dimethyl-2-bromophenylethylamine is used in chemical synthesis. A notable application is in the coupling of N-methylated amino acids. BroP, a reagent derived from this compound, has been found effective in these couplings, offering high yields and minimal epimerization (Coste et al., 1990).

Pharmacological Research In pharmacological research, this compound has been used to analyze the "spare-receptor" hypothesis in rabbit aorta, contributing to our understanding of α-receptors and agonist-receptor complexes (May et al., 1967).

Organic Synthesis It serves as an important intermediate in the field of organic synthesis, being widely applied in medicine, pesticides, and chemicals. Improved methods for its synthesis have been developed, enhancing efficiency and environmental friendliness (Wang Ling-ya, 2015).

Neuroscience and Brain Imaging Derivatives of this compound have been synthesized for use in brain imaging, particularly in studies involving the serotonin transporter. These derivatives have shown potential as agents for mapping human SERT using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) (Jarkas et al., 2008).

Material Science and Organometallic Chemistry This compound has been used in the synthesis and characterization of organometallic compounds, particularly in the study of tin cations stabilized by intramolecular SnN coordination. These findings have implications for the solubility and reactivity of these compounds in various solvents (Koten et al., 1978).

Neuropeptide Research In neuropeptide research, this compound has been involved in the development of stable-isotope dimethyl labeling strategies for peptide sequencing. This has enabled enhanced sequencing applications and a better understanding of peptide fragmentation patterns (Fu & Li, 2005).

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Dimethyl-2-bromophenylethylamine involves the alkylation of 2-bromo-1-phenylethylamine with dimethyl sulfate.", "Starting Materials": [ "2-bromo-1-phenylethylamine", "dimethyl sulfate", "potassium carbonate", "acetone", "water" ], "Reaction": [ "To a stirred solution of 2-bromo-1-phenylethylamine (1.0 equiv) in acetone (10 mL), add potassium carbonate (1.2 equiv) and stir for 10 minutes at room temperature.", "Add dimethyl sulfate (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction by adding water (10 mL) and stir for 10 minutes.", "Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain N,N-Dimethyl-2-bromophenylethylamine as a white solid." ] } | |

| 7438-76-8 | |

Molecular Formula |

C10H14BrN |

Molecular Weight |

228.13 g/mol |

IUPAC Name |

2-bromo-N,N-dimethyl-2-phenylethanamine |

InChI |

InChI=1S/C10H14BrN/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

InChI Key |

FAYDKYWSKJYIRG-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1=CC=CC=C1Br |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)Br |

Related CAS |

1199-19-5 (hydrobromide) |

synonyms |

N,N-dimethyl-2-bromophenylethylamine N,N-dimethyl-2-bromophenylethylamine hydrobromide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The paper discusses using descriptor-topological models to predict the activity of substituted phenylethylamines. How might this approach be applied to N,N-Dimethyl-2-bromophenylethylamine and what insights could it offer?

A1: Descriptor-topological models combine information about a molecule's structure (topology) with calculated descriptors representing its physicochemical properties []. In the context of this compound, this approach would involve:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)